N-methyl-2-Thiazolamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVCPSQPTSNMRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90474776 | |

| Record name | N-methyl-2-Thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6142-06-9 | |

| Record name | N-methyl-2-Thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90474776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-methyl-2-Thiazolamine chemical properties and structure

An In-depth Technical Guide to N-methyl-2-Thiazolamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a thiazole ring substituted with a methylamino group. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical methodologies. The unique structural characteristics of this compound and its derivatives make them significant in medicinal chemistry due to their wide range of biological activities.

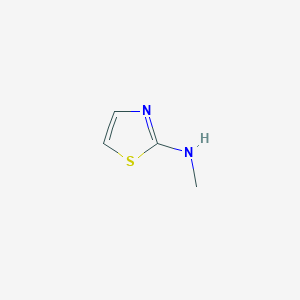

Chemical Structure

The structural framework of this compound consists of a five-membered thiazole ring containing sulfur and nitrogen atoms, with a methylamino group attached at the second position.

Caption: Chemical structure of this compound.

Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is crucial for its application in synthesis and drug development.

| Property | Value | Reference |

| Molecular Formula | C4H6N2S | [1][2][3] |

| Molecular Weight | 114.17 g/mol | [1] |

| Boiling Point | 174.508°C at 760 mmHg | [2] |

| Density | 1.246 g/cm³ | [2] |

| Flash Point | 59.341°C | [2] |

| Refractive Index | 1.624 | [2] |

| Appearance | Colorless liquid | [2] |

Experimental Protocols

Synthesis of N-methylthiazol-2-amine

A common method for the synthesis of N-methylthiazol-2-amine involves the reaction of 2-bromothiazole with a methylamine solution in ethanol.[5]

Materials:

-

2-bromothiazole

-

33% w/w methylamine solution in ethanol

-

3% w/v aqueous hydrochloric acid solution

-

20% w/v aqueous sodium hydroxide solution

-

Ether

-

Chloroform

-

Anhydrous magnesium sulfate

-

Sodium chloride

-

Autoclave

Procedure:

-

A solution of 2-bromothiazole (900 μL, 10 mmol) in a 33% w/w ethanol methylamine solution (70 mL) is placed in an autoclave.[5]

-

The mixture is heated to approximately 120°C and stirred continuously for 2 hours under the resulting system pressure.[5]

-

After the reaction is complete, the mixture is concentrated under reduced pressure.[5]

-

The residue is dissolved in a 3% w/v aqueous hydrochloric acid solution.[5]

-

The aqueous phase is washed with ether.[5]

-

The pH of the aqueous phase is adjusted to 12 with a 20% w/v aqueous sodium hydroxide solution.[5]

-

The aqueous phase is saturated with sodium chloride and extracted with chloroform.[5]

-

The combined organic phases are dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-methylthiazol-2-amine.[5]

Caption: Workflow for the synthesis of this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity and quantifying this compound. A reversed-phase method is commonly used.

General Protocol:

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient of polar solvents, such as acetonitrile and water, often with a modifier like formic acid or trifluoroacetic acid.

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Sample Preparation: The sample is dissolved in the mobile phase to a known concentration.

-

Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a standard curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural elucidation of this compound.

General Protocol:

-

Sample Preparation: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer.

-

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the peaks provide detailed information about the molecular structure.

Biological Activity and Significance

While specific signaling pathways for this compound are not extensively documented in the provided search results, the broader class of 2-aminothiazole derivatives exhibits a wide range of biological activities. These derivatives are investigated for their potential as antibacterial, antifungal, anti-inflammatory, anticancer, and anticonvulsant agents.[6] The N-methyl substitution can influence the compound's pharmacokinetic and pharmacodynamic properties.

The general workflow for screening the biological activity of such compounds is depicted below.

Caption: General workflow for biological activity screening.

Conclusion

This compound is a versatile chemical compound with a well-defined structure and a range of interesting chemical properties. The methodologies for its synthesis and analysis are well-established. As a derivative of 2-aminothiazole, it belongs to a class of compounds with significant potential in drug discovery and development, warranting further investigation into its specific biological activities and mechanisms of action.

References

- 1. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. calpaclab.com [calpaclab.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 6142-06-9 [chemicalbook.com]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl-2-Thiazolamine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-methyl-2-Thiazolamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and potential biological activities, offering a valuable resource for researchers exploring the therapeutic potential of thiazole derivatives.

Core Compound Data

This compound is a derivative of 2-aminothiazole, a scaffold present in numerous biologically active compounds.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 6142-06-9 | [2][3] |

| Molecular Formula | C4H6N2S | [3] |

| Molecular Weight | 114.17 g/mol | [4] |

Synthesis Protocol

The synthesis of this compound can be achieved through the Hantzsch thiazole synthesis, a well-established method for creating the thiazole ring.[5] This typically involves the reaction of an α-haloketone with a thiourea derivative. For this compound, N-methylthiourea is the key reactant.

Experimental Protocol: Hantzsch Thiazole Synthesis

Materials:

-

Chloroacetaldehyde (or a suitable precursor)

-

N-methylthiourea

-

Ethanol

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve N-methylthiourea in ethanol.

-

To this solution, add chloroacetaldehyde.

-

The reaction mixture is then heated to reflux and stirred for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is dissolved in ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude this compound.

-

Further purification can be achieved through column chromatography or recrystallization.

Potential Biological Activities and Experimental Assessment

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6] While specific data for this compound is limited, its structural similarity to other active 2-aminothiazole derivatives suggests it may possess similar therapeutic potential.

Anticancer Activity

Many 2-aminothiazole derivatives have been investigated as potential anticancer agents.[6] Their mechanisms of action often involve the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Representative Signaling Pathway

Given the prevalence of 2-aminothiazole derivatives as kinase inhibitors in oncology, a potential mechanism of action for a biologically active derivative could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of PI3K, thereby blocking downstream signaling that leads to cell proliferation and survival. It is important to note that this is a representative pathway, and the actual biological target of this compound would need to be determined through extensive experimental validation.

References

- 1. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. calpaclab.com [calpaclab.com]

- 4. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: The Mechanism of Action of N-methyl-2-Thiazolamine in Biological Systems - A Technical Assessment

For Immediate Release

Shanghai, China – December 26, 2025 – An in-depth review of scientific literature reveals a notable absence of detailed research on the specific mechanism of action for the compound N-methyl-2-thiazolamine. While the broader class of 2-aminothiazole derivatives has been the subject of extensive investigation, data pinpointing the precise biological targets and signaling pathways of its N-methylated form remains elusive. This technical guide serves to consolidate the current understanding of the 2-aminothiazole scaffold's activities and provides a framework for potential mechanisms that this compound might employ, based on structure-activity relationships of closely related analogs.

The Landscape of 2-Aminothiazole Bioactivity: Potential Mechanisms

Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized. These fall into two primary categories: kinase inhibition and G-protein coupled receptor (GPCR) modulation, particularly dopamine receptors.

Kinase Inhibition

The 2-aminothiazole core is a cornerstone of many potent kinase inhibitors.[4] Famously, the drug Dasatinib, a pan-Src family kinase inhibitor, features this scaffold.[5] The mechanism typically involves the 2-aminothiazole moiety forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.

Hypothetical Kinase Inhibition Workflow:

Caption: Hypothetical competitive inhibition of a kinase by this compound.

Structure-activity relationship (SAR) studies on various 2-aminothiazole-based kinase inhibitors indicate that substitutions on the exocyclic amine can significantly modulate potency and selectivity. The presence of a small alkyl group like methyl could influence the compound's orientation within the binding pocket, potentially altering its inhibitory profile compared to the unsubstituted 2-aminothiazole.

Dopamine Receptor Agonism

Several 2-aminothiazole derivatives, such as the FDA-approved drug Pramipexole, act as dopamine D2/D3 receptor agonists.[6] This mechanism involves binding to and activating dopamine receptors, mimicking the effect of the endogenous neurotransmitter.

Potential Dopamine Receptor Agonist Signaling Pathway:

Caption: Potential signaling pathway for this compound as a D2 receptor agonist.

The N-methyl group in this compound could play a role in receptor recognition and binding affinity. SAR studies of other dopamine agonists have shown that N-alkylation can impact potency and receptor subtype selectivity.

Quantitative Data and Experimental Protocols: A Research Gap

A thorough search of scientific databases reveals no specific quantitative data, such as IC50 or Ki values, for this compound against any biological target. Similarly, detailed experimental protocols for its synthesis and biological evaluation are not described in dedicated research articles. The compound is commercially available, suggesting its use primarily as a building block in chemical synthesis rather than as a well-characterized bioactive agent.

Future Directions

The biological activity of this compound remains an open question and presents a potential area for new research. To elucidate its mechanism of action, the following experimental workflow is proposed:

Proposed Experimental Workflow for Characterization:

Caption: Proposed workflow for elucidating the biological activity of this compound.

Conclusion

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-depth Technical Guide: Potential Therapeutic Targets of N-methyl-2-Thiazolamine

A comprehensive review of the current scientific landscape reveals a notable absence of specific research detailing the therapeutic targets of N-methyl-2-Thiazolamine. Publicly accessible databases, scientific literature, and patent filings do not contain specific in-vitro or in-vivo studies, quantitative binding data, or detailed experimental protocols elucidating its mechanism of action or direct molecular targets. The compound is primarily referenced as a chemical intermediate in synthetic chemistry.

However, this compound belongs to the well-established class of 2-aminothiazoles , a versatile scaffold that has given rise to a multitude of biologically active molecules with a broad spectrum of therapeutic applications.[1][2] This guide, therefore, provides an in-depth overview of the known therapeutic targets and diverse biological activities associated with the 2-aminothiazole core, offering insights into the potential, yet unexplored, therapeutic avenues for this compound and its derivatives.

The 2-Aminothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The 2-aminothiazole ring is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets with high affinity and selectivity.[2][3] This has led to the development of numerous drugs and clinical candidates across various therapeutic areas.

Key Therapeutic Areas and Molecular Targets of 2-Aminothiazole Derivatives

The most prominent application of the 2-aminothiazole scaffold is in the development of anti-cancer agents, particularly as kinase inhibitors .[2][3][4]

-

Src Family and Abl Kinase Inhibition: A prime example is Dasatinib , a potent oral dual Src/Abl kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[5] The 2-aminothiazole core of Dasatinib plays a crucial role in its binding to the ATP-binding pocket of these kinases.

-

VEGFR-2 Kinase Inhibition: Certain 2-aminothiazole derivatives have been identified as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[2]

-

PI3K Inhibition: The phosphatidylinositol 3-kinase (PI3K) pathway is frequently dysregulated in cancer. Alpelisib, which contains a 2-aminothiazole moiety, is an inhibitor of the p110α isoform of PI3K.[3]

-

Other Kinase Targets: The 2-aminothiazole scaffold has been utilized to develop inhibitors for a range of other kinases implicated in cancer, including c-Met and ALK.[2]

2-aminothiazole derivatives have demonstrated significant potential as anti-inflammatory agents by targeting key enzymes and receptors in the inflammatory cascade.

-

Pan-Src Kinase Inhibition: Beyond oncology, the inhibition of Src family kinases by 2-aminothiazole derivatives has therapeutic implications in inflammatory diseases.[5] Preclinical studies have shown that these compounds can reduce the production of pro-inflammatory cytokines like TNF-α and IL-2.[5]

The 2-aminothiazole scaffold is a common feature in a variety of antimicrobial agents.

-

Antibacterial Activity: Numerous 2-aminothiazole derivatives have been synthesized and evaluated for their activity against a range of bacterial pathogens.[1]

-

Antitubercular Activity: The 2-aminothiazole core has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[1]

-

Dopamine Transporter (DAT) Inhibition: Thiazole-based analogues of modafinil have been investigated as atypical dopamine reuptake inhibitors with potential applications in treating sleeping disorders and substance addiction.[6] Structure-activity relationship studies have highlighted the importance of the thiazole ring in modulating activity and selectivity for DAT.[6]

-

Muscarinic Acetylcholine Receptor (M3) Modulation: N-pyrimidyl/pyridyl-2-thiazolamine analogues have been identified as novel positive allosteric modulators (PAMs) of the M3 muscarinic acetylcholine receptor, a target for various conditions including overactive bladder.[7]

General Biological Activities of the 2-Aminothiazole Class

Beyond the specific targets mentioned above, the 2-aminothiazole class of compounds has been associated with a wide range of other biological activities in various screening assays, including:[1][2]

-

Antiviral

-

Antifungal

-

Anticonvulsant

-

Antihypertensive

-

Antidiabetic

It is important to note that the 2-aminothiazole scaffold has also been identified as a "frequent hitter" in high-throughput screening campaigns, suggesting a potential for non-specific binding to a variety of proteins. This promiscuity necessitates careful optimization and selectivity profiling during the drug discovery process.

Experimental Workflow for Target Identification and Validation

While no specific experimental data exists for this compound, a general workflow for identifying and validating the therapeutic targets of a novel 2-aminothiazole derivative would typically involve the following steps:

Caption: General workflow for identifying and validating therapeutic targets.

Conclusion

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

N-methyl-2-Thiazolamine solubility in different research solvents

An In-depth Technical Guide to the Solubility of N-methyl-2-Thiazolamine in Research Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document focuses on its predicted physicochemical properties, expected solubility behavior based on structurally related analogs, and established methodologies for experimental solubility determination.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for anticipating its behavior in various solvent systems.

| Property | Value | Source |

| IUPAC Name | N-methyl-1,3-thiazol-2-amine | [1] |

| CAS Number | 6142-06-9 | [1] |

| Molecular Formula | C₄H₆N₂S | [1] |

| Molecular Weight | 114.17 g/mol | [1] |

| Structure | (Image of this compound structure) |

Solubility Profile

General Solubility Characteristics

2-aminothiazole and its derivatives are generally more soluble in polar solvents due to the presence of nitrogen and sulfur atoms which can engage in hydrogen bonding.[2] The solubility is also influenced by pH, with increased solubility in acidic aqueous solutions due to the protonation of the amine group, and by temperature, where solubility typically increases with higher temperatures.[2]

Quantitative Solubility of Structural Analogs

The following tables summarize the available solubility data for compounds structurally related to this compound. This data serves as a strong proxy for estimating its solubility in common research solvents.

Table 1: Solubility of 2-Amino-4-methylthiazole in Aqueous Buffer

| Solvent System | Temperature | Solubility |

| Aqueous Buffer (pH 7.4) | Not Specified | 10.8 µg/mL |

Source: PubChem CID 74143[3]

Table 2: Solubility of 2-Aminothiazole in Various Solvents

| Solvent | Temperature | Solubility |

| Water | 20 °C | 100 g/L |

| Alcohols | Soluble | Soluble |

| Diethyl Ether | Soluble | Soluble |

Source: Wikipedia[4]

Table 3: Mole Fraction Solubility (x₁) of 2-Amino-5-methylthiazole in Various Organic Solvents at Different Temperatures (K)

| Solvent | 278.15 K | 283.15 K | 288.15 K | 293.15 K | 298.15 K | 303.15 K | 308.15 K | 313.15 K |

| Methanol | 0.1412 | 0.1571 | 0.1743 | 0.1931 | 0.2136 | 0.2358 | 0.2599 | 0.2861 |

| Ethanol | 0.0519 | 0.0583 | 0.0653 | 0.0731 | 0.0817 | 0.0911 | 0.1015 | 0.1129 |

| n-Propanol | 0.0383 | 0.0431 | 0.0484 | 0.0542 | 0.0607 | 0.0678 | 0.0756 | 0.0842 |

| Isopropanol | 0.0336 | 0.0378 | 0.0425 | 0.0477 | 0.0535 | 0.0598 | 0.0668 | 0.0744 |

| Acetone | 0.0694 | 0.0778 | 0.0871 | 0.0973 | 0.1086 | 0.1210 | 0.1346 | 0.1496 |

| 2-Butanone | 0.0383 | 0.0436 | 0.0495 | 0.0559 | 0.0630 | 0.0709 | 0.0795 | 0.0890 |

| Acetonitrile | 0.0249 | 0.0284 | 0.0323 | 0.0366 | 0.0414 | 0.0467 | 0.0526 | 0.0591 |

| Ethyl Acetate | 0.0741 | 0.0831 | 0.0931 | 0.1041 | 0.1162 | 0.1296 | 0.1442 | 0.1603 |

| Toluene | 0.0039 | 0.0046 | 0.0054 | 0.0064 | 0.0075 | 0.0088 | 0.0103 | 0.0120 |

| 1,4-Dioxane | 0.0426 | 0.0483 | 0.0547 | 0.0617 | 0.0695 | 0.0781 | 0.0876 | 0.0981 |

| Cyclohexane | 0.0006 | 0.0007 | 0.0009 | 0.0011 | 0.0013 | 0.0015 | 0.0018 | 0.0021 |

Source: ResearchGate[5]

Experimental Protocol for Solubility Determination

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6]

Detailed Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the selected research solvent (e.g., water, ethanol, DMSO, etc.). The excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them at a constant temperature using a shaker or rotator for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a controlled temperature to pellet the excess solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid material.

-

Dilution: Dilute the collected supernatant with a suitable solvent to a concentration within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility by taking into account the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination using the shake-flask method.

Stability in Solution

For researchers preparing stock solutions, understanding the stability of the compound is critical. 2-aminothiazole derivatives have been reported to have stability issues in certain solvents, particularly DMSO, where degradation can occur.

Forced Degradation Study

A forced degradation study can help identify potential stability issues and degradation products.

Brief Protocol:

-

Prepare solutions of this compound in the solvent of interest.

-

Expose the solutions to stress conditions such as heat, light (photodegradation), acid, base, and oxidation.

-

At various time points, analyze the samples by a stability-indicating method (e.g., HPLC) to quantify the parent compound and detect any degradation products.

Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study of this compound.

References

- 1. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Spectroscopic Analysis of N-methyl-2-Thiazolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound N-methyl-2-thiazolamine. Due to a lack of publicly available, experimentally verified spectra specifically for this compound, this document presents predicted data based on the analysis of structurally similar compounds, including 2-amino-4-methylthiazole and 2-amino-5-methylthiazole. These predictions offer a valuable resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted quantitative data for this compound from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons on Thiazole Ring | Predicted Chemical Shift (δ) ppm | Multiplicity |

| H-4 | 6.5 - 7.0 | Doublet |

| H-5 | 6.0 - 6.5 | Doublet |

| Protons on Methyl Group | Predicted Chemical Shift (δ) ppm | Multiplicity |

| N-CH₃ | 2.8 - 3.2 | Singlet |

| Proton on Amine | Predicted Chemical Shift (δ) ppm | Multiplicity |

| N-H | 5.0 - 6.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C-2 (C=N) | 165 - 170 |

| C-4 | 135 - 140 |

| C-5 | 105 - 110 |

| N-CH₃ | 30 - 35 |

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Medium |

| C=N Stretch (thiazole ring) | 1620 - 1650 | Strong |

| C=C Stretch (thiazole ring) | 1500 - 1550 | Medium |

| N-H Bend | 1550 - 1620 | Medium |

| C-N Stretch | 1250 - 1350 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z | Comments |

| [M]⁺ | 114 | Molecular Ion |

| [M-CH₃]⁺ | 99 | Loss of a methyl group |

| [M-HCN]⁺ | 87 | Loss of hydrogen cyanide from the ring |

| [C₃H₃NS]⁺ | 85 | Thiazole ring fragment |

| [CH₃N]⁺ | 29 | Methylamine fragment |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆).

-

The choice of solvent is critical and should be one that dissolves the sample well and does not have signals that overlap with the analyte signals.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

-

¹H NMR Spectroscopy:

-

The spectrum is typically acquired on a 400 or 500 MHz NMR spectrometer.

-

A standard pulse sequence, such as a simple pulse-acquire sequence, is used.

-

Key parameters to set include the spectral width (e.g., -2 to 12 ppm), the number of scans (typically 16 to 64 for good signal-to-noise), and the relaxation delay (e.g., 1-2 seconds).

-

-

¹³C NMR Spectroscopy:

-

The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.

-

A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

-

A larger number of scans (often several hundred to thousands) is required due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is a common and simple method for solid and liquid samples.

-

Place a small amount of the this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

A background spectrum of the empty ATR crystal is collected first and automatically subtracted from the sample spectrum.

-

The spectrum is typically scanned over the mid-infrared range (4000 to 400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Common ionization techniques for this type of molecule include Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

-

Data Acquisition:

-

The mass analyzer (e.g., quadrupole, time-of-flight) is set to scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

-

In EI, the electron energy is typically set to 70 eV to induce fragmentation.

-

In ESI, the voltages on the capillary and cone are optimized to achieve stable ionization and transfer of the ions into the mass analyzer.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Predicted ADMET Profile of N-methyl-2-Thiazolamine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the predicted Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of N-methyl-2-Thiazolamine. As a critical component in early-stage drug discovery, understanding the ADMET properties of a compound is paramount to predicting its pharmacokinetic and pharmacodynamic behavior.[1][2] This whitepaper summarizes the likely ADMET characteristics of this compound based on its structure and available data for related compounds. It also outlines standard experimental protocols for in vitro ADMET assessment and presents logical workflows for ADMET profiling.

Introduction

This compound is a small molecule belonging to the thiazole class of compounds. Thiazole derivatives have been investigated for a range of biological activities.[3][4][5] A thorough understanding of a drug candidate's ADMET profile is essential for lead optimization and reducing the likelihood of late-stage clinical failures.[6][7] This guide provides a predicted ADMET profile for this compound to aid researchers in its potential development as a therapeutic agent.

Predicted ADMET Profile

The following tables summarize the predicted ADMET properties of this compound. These predictions are based on its chemical structure and data from analogous compounds. It is important to note that these are in silico predictions and require experimental validation.

Table 1: Predicted Physicochemical and Absorption Properties

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Molecular Formula | C4H6N2S[8][9] | - |

| Molecular Weight | 114.17 g/mol [8] | Low molecular weight is generally favorable for absorption. |

| LogP (octanol/water) | 1.3 (Computed)[8] | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |

| Aqueous Solubility | Moderately Soluble | The presence of polar amine and thiazole nitrogen atoms suggests some aqueous solubility. |

| Intestinal Absorption | Likely to be absorbed | Based on its low molecular weight and moderate lipophilicity, passive diffusion across the intestinal epithelium is predicted. |

| P-glycoprotein (P-gp) Substrate/Inhibitor | Unlikely to be a strong substrate or inhibitor | Small, relatively simple molecules are often not significant P-gp substrates.[1] |

Table 2: Predicted Distribution Properties

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Plasma Protein Binding | Low to Moderate | Small molecules with moderate lipophilicity typically exhibit non-extensive binding to plasma proteins. |

| Blood-Brain Barrier (BBB) Permeability | Possible | The small size and moderate lipophilicity suggest potential to cross the BBB, though active efflux could limit brain exposure.[1] |

| Volume of Distribution (Vd) | Moderate | Expected to distribute into extracellular fluid and some tissues. |

Table 3: Predicted Metabolism Properties

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Primary Metabolic Site | Liver | The liver is the primary site of metabolism for most xenobiotics.[10] |

| Metabolic Pathways | N-demethylation, Ring hydroxylation, S-oxidation | The N-methyl group is a likely site for N-dealkylation. The thiazole ring can undergo oxidation.[11] |

| CYP450 Isozyme Involvement | CYP3A4, CYP2D6 (Potential) | These are major drug-metabolizing enzymes responsible for the metabolism of a wide range of xenobiotics.[12] |

| Metabolic Stability | Moderate | The thiazole ring is relatively stable, but the N-methyl group provides a site for metabolism.[10] |

Table 4: Predicted Excretion Properties

| Property | Predicted Value/Characteristic | Rationale/Comments |

| Primary Route of Excretion | Renal | Metabolites are likely to be more polar and excreted in the urine.[13] |

| Half-Life | Short to Moderate | Depends on the rate of metabolism and clearance. |

Table 5: Predicted Toxicity Profile

| Endpoint | Predicted Risk | GHS Hazard Statements (from PubChem)[8] |

| Acute Oral Toxicity | May be harmful if swallowed | H303: May be harmful if swallowed[8] |

| Skin Irritation | Causes skin irritation | H315: Causes skin irritation[8] |

| Eye Irritation | Causes serious eye irritation | H319: Causes serious eye irritation[8] |

| Respiratory Irritation | May cause respiratory irritation | H335: May cause respiratory irritation[8] |

| Carcinogenicity | No data available | - |

| Mutagenicity | No data available | - |

| hERG Inhibition | Low to Moderate Risk | Thiazole-containing compounds have been investigated for hERG liability.[14] |

Experimental Protocols for ADMET Profiling

The following are standard in vitro experimental protocols that can be used to validate the predicted ADMET profile of this compound.

Absorption

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

-

Objective: To assess passive permeability across an artificial lipid membrane.

-

Methodology: A 96-well plate with a filter coated with a lipid solution (e.g., phosphatidylcholine in dodecane) separates a donor compartment (containing the test compound) from an acceptor compartment. After an incubation period, the concentration of the compound in both compartments is measured by LC-MS/MS to determine the permeability coefficient.[15]

-

-

Caco-2 Permeability Assay

-

Objective: To predict intestinal absorption and identify potential for active transport.

-

Methodology: Caco-2 cells are grown to form a confluent monolayer on a semi-permeable membrane. The test compound is added to either the apical (A) or basolateral (B) side. The amount of compound that crosses the monolayer to the other side is quantified over time. The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.[7][15]

-

Distribution

-

Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)

-

Objective: To determine the fraction of the compound bound to plasma proteins.

-

Methodology: A RED device consists of two chambers separated by a semi-permeable membrane. Plasma containing the test compound is added to one chamber, and buffer is added to the other. The device is incubated until equilibrium is reached. The concentrations of the compound in the plasma and buffer chambers are then measured to calculate the percentage of protein binding.[12]

-

Metabolism

-

Metabolic Stability in Liver Microsomes

-

Objective: To determine the intrinsic clearance of the compound by hepatic enzymes.

-

Methodology: The test compound is incubated with liver microsomes (e.g., human or rat) and NADPH (a cofactor for CYP450 enzymes) at 37°C.[10] Aliquots are taken at various time points, and the reaction is quenched. The concentration of the parent compound remaining is quantified by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance.[10]

-

-

CYP450 Inhibition Assay

-

Objective: To assess the potential of the compound to inhibit major CYP450 enzymes.

-

Methodology: The test compound is co-incubated with human liver microsomes, a specific substrate for a particular CYP isozyme (e.g., phenacetin for CYP1A2), and NADPH. The formation of the metabolite of the specific substrate is measured. A decrease in metabolite formation compared to a control indicates inhibition by the test compound. The IC50 value is then determined.[15]

-

Toxicity

-

hERG Inhibition Assay (Patch Clamp)

-

Objective: To evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.

-

Methodology: Whole-cell patch-clamp electrophysiology is performed on cells expressing the hERG channel. The effect of the test compound on the hERG current is measured at various concentrations to determine the IC50.

-

Visualizations

The following diagrams illustrate a general workflow for ADMET profiling and a hypothetical metabolic pathway for this compound.

References

- 1. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 2. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. calpaclab.com [calpaclab.com]

- 10. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 11. Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. criver.com [criver.com]

- 13. Urinary excretion kinetics of the metabolite N-methylmalonamic acid (NMMA) after oral dosage of chloromethylisothiazolinone and methylisothiazolinone in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 15. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Handling, and MSDS of N-methyl-2-Thiazolamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for N-methyl-2-Thiazolamine (CAS No. 6142-06-9). The following sections detail the chemical and physical properties, potential hazards, safe handling procedures, and emergency response protocols to ensure the safe and effective use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

This compound is a heterocyclic amine with applications in chemical synthesis, particularly as a building block for more complex molecules.[1] A summary of its key properties is presented below.

| Property | Value | Source |

| CAS Number | 6142-06-9 | [1][2] |

| Molecular Formula | C4H6N2S | [1][2] |

| Molecular Weight | 114.17 g/mol | [2] |

| Appearance | Brown liquid | [3] |

| pKa | 5.38 ± 0.10 (Predicted) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[2]

| GHS Classification | Hazard Statement |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

| Flammable liquids (Category 4) | H227: Combustible liquid |

| Acute toxicity, oral (Category 5) | H303: May be harmful if swallowed |

Signal Word: Warning[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[4]

-

Avoid breathing vapors or mist.[5]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4][6]

-

Use only non-sparking tools and take precautionary measures against static discharge.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[5]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4]

-

Keep away from heat, sparks, open flames, and hot surfaces.[4]

-

Store under an inert gas (e.g., nitrogen or argon) at 2–8 °C.[3]

Experimental Protocols

Standard Operating Procedure (SOP) for Safe Handling of this compound

-

Preparation:

-

Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

-

Verify that an eyewash station and safety shower are accessible.[6]

-

Gather all necessary materials, including this compound, solvents, reagents, and reaction vessels.

-

Put on appropriate PPE: lab coat, safety goggles, and chemical-resistant gloves.

-

-

Dispensing and Use:

-

Perform all manipulations of this compound inside the chemical fume hood.

-

Use a calibrated pipette or syringe to transfer the liquid.

-

Keep the container tightly closed when not in use.[4]

-

-

Waste Disposal:

-

Dispose of waste this compound and contaminated materials in a designated, labeled hazardous waste container.[4]

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Spill Response Protocol

-

Immediate Actions:

-

Spill Cleanup (for small spills):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Contain the spill using an inert absorbent material such as sand, silica gel, or universal binder.[4]

-

Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[4]

-

Clean the spill area with a suitable solvent, followed by soap and water.[8]

-

-

Large Spills:

-

Evacuate the laboratory and contact the institution's emergency response team.

-

First Aid Measures

In case of exposure, follow these first aid procedures and seek immediate medical attention.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with plenty of water and soap for at least 15 minutes. Seek medical attention.[4] |

| Eye Contact | Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4] |

| Ingestion | Do NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[4][6] |

Visualizations

Caption: General laboratory workflow for handling hazardous chemicals.

Caption: First aid measures for different routes of exposure.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N-methyl-1,3-thiazol-2-amine | C4H6N2S | CID 11959081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 6142-06-9 [amp.chemicalbook.com]

- 4. fishersci.com [fishersci.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Notes and Protocols for N-methyl-2-Thiazolamine in Antimicrobial Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new therapeutic agents. Thiazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent antimicrobial effects against various pathogens.[1][2][3][4] N-methyl-2-Thiazolamine, a substituted 2-aminothiazole, represents a key pharmacophore whose potential in antimicrobial drug development is an active area of investigation. The thiazole nucleus is a component of many natural and synthetic compounds with established biological activity.[1][2][4][5]

This document provides detailed application notes and experimental protocols for researchers investigating the antimicrobial properties of this compound and its derivatives. Due to the limited publicly available data specifically for this compound, the quantitative data and proposed mechanisms presented herein are representative of closely related 2-aminothiazole derivatives and are intended to serve as a foundational guide for initiating research.

Antimicrobial Activity Profile (Representative Data)

While specific quantitative data for this compound is not extensively reported, the following table summarizes typical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values observed for various antimicrobial 2-aminothiazole derivatives against a panel of clinically relevant microorganisms. These values provide a comparative baseline for initial screening experiments.

| Compound Class | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference Compound (MIC, µg/mL) |

| 2-Aminothiazole Derivatives | Staphylococcus aureus (Gram-positive) | 1.56 - 250 | 3.13 - 500 | Ciprofloxacin (0.25 - 2) |

| Bacillus subtilis (Gram-positive) | 1.56 - 100 | 3.13 - 200 | Ciprofloxacin (0.125 - 1) | |

| Escherichia coli (Gram-negative) | 1.56 - 250 | 6.25 - 500 | Ciprofloxacin (0.015 - 1) | |

| Pseudomonas aeruginosa (Gram-negative) | 6.25 - 500 | 12.5 - >500 | Ciprofloxacin (0.25 - 4) | |

| Candida albicans (Fungus) | 12.5 - 200 | 25 - 400 | Fluconazole (0.25 - 8) | |

| Aspergillus niger (Fungus) | 50 - >200 | 100 - >400 | Amphotericin B (0.5 - 2) |

Proposed Mechanism of Action

The antimicrobial mechanism of action for thiazole derivatives is multifaceted and can vary depending on the specific substitutions on the thiazole ring.[2] One of the proposed mechanisms involves the disruption of the bacterial cell membrane integrity. The amphiphilic nature of some thiazole derivatives allows them to intercalate into the lipid bilayer, leading to increased membrane permeability, leakage of intracellular components, and ultimately cell death.[1] Another potential mechanism is the inhibition of essential bacterial enzymes, such as Dihydrofolate Reductase (DHFR), which is crucial for DNA synthesis.[6]

Caption: Proposed antimicrobial mechanisms of action for this compound derivatives.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the minimum concentration of this compound required to inhibit the visible growth of a microorganism.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Microbial inoculum (adjusted to 0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth only)

-

Resazurin solution (optional, for viability indication)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, perform serial two-fold dilutions of the compound in the appropriate broth to achieve a range of concentrations.

-

Prepare a standardized microbial inoculum and dilute it in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add the diluted inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum and control antibiotic) and a negative control (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria, 30°C for fungi) for 18-24 hours.

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

(Optional) Add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a follow-up to the MIC assay to determine the lowest concentration of the compound that kills the microorganism.

Materials:

-

Results from the MIC assay

-

Agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

Procedure:

-

Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Spot-inoculate the aliquots onto fresh agar plates.

-

Incubate the plates under appropriate conditions until growth is visible in the control spots.

-

The MBC/MFC is the lowest concentration of the compound from the MIC assay that results in no microbial growth on the agar plate.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential toxicity of this compound against a mammalian cell line (e.g., HeLa, HepG2) to evaluate its selectivity.

Materials:

-

This compound

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24-72 hours in a CO2 incubator.

-

Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

References

- 1. mdpi.com [mdpi.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-methyl-2-Thiazolamine as a Building Block for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-thiazolamine and its parent scaffold, 2-aminothiazole, are privileged structures in medicinal chemistry, serving as a versatile building block for the development of potent kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The 2-aminothiazole moiety has the ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it an ideal template for inhibitor design.[3] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of kinase inhibitors derived from the this compound core.

One of the most prominent examples of a kinase inhibitor built upon the 2-aminothiazole scaffold is Dasatinib (BMS-354825). Dasatinib is a potent, multi-targeted inhibitor of several critical oncogenic kinases, including the Src family kinases (Src, Lck, Lyn, Fyn), Bcr-Abl, and c-Kit.[3][4][5] Its clinical success in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL) underscores the therapeutic potential of this chemical class.[2]

These notes will explore the synthesis of this compound derivatives, their target kinases, and the signaling pathways they modulate. Detailed protocols for in vitro kinase inhibition assays and cell-based assays are provided to enable researchers to assess the potency and cellular effects of these compounds.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the inhibitory activities of representative kinase inhibitors containing the 2-aminothiazole or related thiazole scaffold. This data is intended to provide a comparative overview of the potency and selectivity of this class of compounds.

Table 1: Inhibitory Activity of Dasatinib and Related Compounds against Tyrosine Kinases

| Compound | Target Kinase | IC50 (nM) | Ki (µM) | Reference |

| Dasatinib | Abl | <1 | - | [5] |

| Dasatinib | Src | 0.8 | - | [5] |

| Dasatinib | c-Kit | 79 | - | [5] |

| Dasatinib | Lck | - | - | [4] |

| Analog 12m | pan-Src | nanomolar to subnanomolar | - | [1] |

Table 2: Inhibitory Activity of Thiazole Derivatives against Serine/Threonine Kinases

| Compound | Target Kinase | IC50 (µM) | Ki (µM) | Reference |

| Compound 27 | CDK9 | <0.1 | - | [6] |

| Compound 33 | CK2 | 0.4 | - | [7] |

| Compound 34 | CK2 | 1.9 ± 0.05 | - | [6] |

| Compound 34 | GSK3β | 0.67 ± 0.27 | - | [6] |

| Compound 27 (allosteric inhibitor) | CK2α | 0.6 | 0.18 | [8] |

| Thiazole Derivative A | Aurora Kinase | - | - | [9] |

| Thiazole Derivative B | Aurora Kinase | - | - | [9] |

Signaling Pathways and Mechanisms of Action

Kinase inhibitors derived from this compound exert their effects by blocking the catalytic activity of their target kinases, thereby interrupting downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the causative agent in Chronic Myeloid Leukemia (CML). It activates multiple downstream pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. Dasatinib and other Bcr-Abl inhibitors bind to the ATP-binding site of the Abl kinase domain, preventing the phosphorylation of its substrates and blocking these oncogenic signals.[7]

Src Family Kinase (SFK) Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play critical roles in various cellular processes, including cell growth, differentiation, adhesion, and migration. Their aberrant activation is implicated in the development and progression of many solid tumors. SFKs are key components of signaling pathways initiated by receptor tyrosine kinases (RTKs), integrins, and G-protein coupled receptors (GPCRs). Dasatinib is a potent pan-Src inhibitor, blocking the catalytic activity of multiple SFK members.[10]

c-Kit Signaling Pathway

c-Kit is a receptor tyrosine kinase that, upon binding to its ligand stem cell factor (SCF), activates downstream signaling pathways such as the PI3K/AKT and MAPK pathways. Mutations leading to constitutive activation of c-Kit are found in various cancers, including gastrointestinal stromal tumors (GISTs) and certain types of leukemia. This compound-based inhibitors like Dasatinib can block the activity of both wild-type and some mutant forms of c-Kit.[11]

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often follows the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea derivative. Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds.[12]

Protocol 1: General Microwave-Assisted Synthesis of 2-Aminothiazole Derivatives

This protocol can be adapted for the synthesis of this compound derivatives by using N-methylthiourea.

Materials:

-

Substituted α-bromoketone (1 equivalent)

-

N-methylthiourea (2 equivalents)

-

Iodine (catalytic amount)

-

Ethanol

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine the substituted α-bromoketone, N-methylthiourea, and a catalytic amount of iodine in ethanol.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a suitable power (e.g., 170 W) and temperature for a predetermined time (e.g., 5-15 minutes).[12]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

References

- 1. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. asianpubs.org [asianpubs.org]

Application Notes and Protocols for High-Throughput Screening of N-methyl-2-Thiazolamine Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminothiazole core is a significant pharmacophore in medicinal chemistry, forming the structural basis of numerous approved drugs.[1][2] Derivatives of this scaffold are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant effects.[2][3][4] N-methyl-2-Thiazolamine and its analogs represent a promising class of compounds for drug discovery. High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of these analogs to identify compounds with desired biological activity.[5]

This document provides detailed protocols for a tiered HTS cascade designed to identify and characterize this compound analogs with potential therapeutic value. The proposed workflow begins with a primary cell-based phenotypic screen to identify cytotoxic compounds, followed by a secondary target-based biochemical screen to elucidate a potential mechanism of action, focusing on kinase inhibition—a common target for this class of molecules.[6][7][8]

High-Throughput Screening (HTS) Workflow

A typical HTS campaign follows a structured workflow to efficiently screen large compound libraries and identify promising lead candidates. The process begins with a primary screen to identify "hits," which are then subjected to more detailed secondary and confirmatory assays.

Application Note 1: Primary Cytotoxicity Screening

Objective: To perform a primary high-throughput screen to identify this compound analogs that exhibit cytotoxic or cytostatic effects against a selected cancer cell line.

Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[9][10] The reagent lyses cells, and in the presence of ATP, a stable "glow-type" luminescent signal is generated by a luciferase enzyme, which is proportional to the number of viable cells in culture.[11] This "add-mix-measure" format is ideal for automated HTS.[9][10]

Experimental Protocol: Luminescent Cell Viability Assay

Materials:

-

This compound analog library (10 mM stocks in DMSO)

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled 384-well microplates suitable for luminescence

-

Acoustic dispenser or pin tool for compound transfer

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Protocol (384-well format):

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize and resuspend cells in fresh medium to a final concentration of 20,000 cells/mL.

-

Dispense 25 µL of the cell suspension (500 cells/well) into each well of the 384-well plates.

-

Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Addition:

-

Using an acoustic dispenser or pin tool, transfer ~50 nL of compound from the library source plates to the assay plates. This results in a final compound concentration of 10 µM.

-

Include appropriate controls:

-

Negative Control: Wells with cells treated with DMSO only (0.1% final concentration).

-

Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., 10 µM Staurosporine).

-

-

-

Incubation:

-

Incubate the assay plates for 48 hours at 37°C in a 5% CO₂ incubator.

-

-

Assay Reagent Preparation and Addition:

-

Equilibrate the CellTiter-Glo® Buffer and Substrate to room temperature.

-

Prepare the CellTiter-Glo® Reagent by transferring the buffer to the substrate bottle. Mix by gentle inversion until the substrate is thoroughly dissolved.

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 25 µL of the prepared CellTiter-Glo® Reagent to each well.

-

-

Signal Development and Measurement:

-

Mix the plate contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

-

Measure luminescence using a plate reader.

-

Data Presentation: The results from the primary screen are typically expressed as percent inhibition relative to the controls.

Table 1: Example Data from Primary Cytotoxicity Screen

| Compound ID | Concentration (µM) | Luminescence (RLU) | Percent Inhibition (%) | Hit (Yes/No) |

|---|---|---|---|---|

| Analog-001 | 10 | 8,500 | 91.5 | Yes |

| Analog-002 | 10 | 89,000 | 11.0 | No |

| Analog-003 | 10 | 45,000 | 55.0 | Yes |

| DMSO Ctrl | N/A | 100,000 | 0.0 | N/A |

| Staurosporine | 10 | 1,000 | 99.0 | N/A |

Percent Inhibition is calculated as: 100 * (1 - (RLU_compound - RLU_positive_ctrl) / (RLU_negative_ctrl - RLU_positive_ctrl))

Application Note 2: Secondary Target-Based Screening

Objective: To determine if the cytotoxic activity of hit compounds is due to the inhibition of protein kinases.

Assay Principle: Protein kinases are frequently targeted in cancer drug discovery.[6][12] A common HTS method to measure kinase activity is to quantify the production of ADP, a universal product of kinase reactions.[13] Fluorescence-based assays, such as those using a coupled enzyme system, can detect ADP production. In this system, ADP is converted through a series of enzymatic reactions to a final product (e.g., resorufin) that generates a fluorescent signal.[13] Inhibitors of the kinase will block ATP-to-ADP conversion, resulting in a decrease in fluorescence.

Experimental Protocol: Fluorescence-Based Kinase Assay

Materials:

-

Confirmed hit compounds from the primary screen

-

Recombinant protein kinase (e.g., ABL, SRC, EGFR)

-

Specific kinase substrate peptide

-

ATP (at Km concentration for the target kinase)

-

ADP-Glo™ Kinase Assay kit or similar fluorescence-based ADP detection system

-

Kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5)

-

White, opaque 384-well microplates

-

Plate reader with fluorescence detection capabilities

Protocol (384-well format):

-

Compound Plating:

-

Create serial dilutions of the hit compounds in DMSO.

-

Dispense 50 nL of the diluted compounds into the wells of a 384-well plate. Final concentrations should range from 0.1 nM to 100 µM.

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Enzyme and Substrate Addition:

-

Prepare a mixture of the kinase and its specific substrate in kinase reaction buffer.

-

Dispense 5 µL of this mixture into each well of the assay plate.

-

-

Pre-incubation:

-

Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Reaction Initiation:

-

Prepare an ATP solution in the kinase reaction buffer.

-

Add 5 µL of the ATP solution to each well to start the enzymatic reaction.

-

Incubate for 60 minutes at room temperature.

-

-

ADP Detection:

-